molecular formula C9H11ClN2O B1282789 3-amino-3,4-dihydroquinolin-2(1H)-one hydrochloride CAS No. 35849-31-1

3-amino-3,4-dihydroquinolin-2(1H)-one hydrochloride

カタログ番号: B1282789
CAS番号: 35849-31-1
分子量: 198.65 g/mol
InChIキー: OKOGJVZTZMRXRG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Amino-3,4-dihydroquinolin-2(1H)-one hydrochloride (CAS: 35849-31-1, RN: 40615-17-6) is a bicyclic organic compound with the molecular formula C₉H₁₁ClN₂O and a molecular weight of 198.65 g/mol. It belongs to the 3,4-dihydroquinolin-2(1H)-one class, characterized by a partially saturated quinoline core with a ketone group at position 2 and an amino substituent at position 3 . The compound is synthesized via alkylation of nitro-substituted precursors followed by catalytic hydrogenation (e.g., using Pd/C or Raney nickel) to reduce nitro groups to amines, as outlined in Scheme 1 of . Its hydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical and biochemical applications.

特性

IUPAC Name

3-amino-3,4-dihydro-1H-quinolin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O.ClH/c10-7-5-6-3-1-2-4-8(6)11-9(7)12;/h1-4,7H,5,10H2,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKOGJVZTZMRXRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)NC2=CC=CC=C21)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30542307
Record name 3-Amino-3,4-dihydroquinolin-2(1H)-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30542307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35849-31-1
Record name 3-Amino-3,4-dihydroquinolin-2(1H)-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30542307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

準備方法

Cyclization-Based Approaches

The core strategy involves cyclization of linear precursors to form the dihydroquinolinone scaffold. A prominent method uses resorcinol as the starting material, esterified with 3-chloropropionyl chloride under alkaline conditions to form (3-hydroxyphenyl)-3-chloropropionate. Subsequent Friedel-Crafts hydrocarbylation with anhydrous AlCl₃ yields 7-hydroxychroman-2-one, which undergoes aminolysis with ammonia gas to produce the target compound. This method achieves a total yield of 68.7% through three key steps (Table 1).

Step Reagents/Conditions Yield Source
Esterification Resorcinol + 3-chloropropionyl chloride, triethylamine, 0°C, methylene dichloride 93.0%
Cyclization Anhydrous AlCl₃, methylene dichloride, 40°C, 24 h 85.0%
Aminolysis NH₃ gas, methanol, 80°C, 24 h 87.0%

Alkylation and Reduction Strategies

A complementary route involves alkylation of intermediates followed by nitro group reduction. For example, nitro-substituted dihydroquinolinones are alkylated with chloroalkylamine hydrochlorides in DMF using K₂CO₃ as a base. Subsequent catalytic hydrogenation (Pd/C or Raney Ni) or hydrazine-mediated reduction converts nitro groups to amines, forming the final compound. This method is scalable but requires careful control of reaction conditions to minimize byproducts.

One-Pot Three-Component Reactions

Modern approaches leverage domino reactions for efficiency. A one-pot synthesis employs arenediazonium salts, nitriles, and bifunctional aniline derivatives to form N-arylnitrilium intermediates. Sequential nucleophilic addition and cyclization steps generate the dihydroquinolinone core, offering high functional group tolerance and yields exceeding 80% . This method eliminates intermediate purification steps, enhancing cost-effectiveness.

Reaction Optimization and Industrial Scalability

Catalyst Selection

Catalysts critically influence reaction efficiency:

  • AlCl₃ : Essential for Friedel-Crafts cyclization, enabling regioselective ring formation.
  • Pd/C or Raney Ni : Facilitate nitro group reduction under mild conditions, reducing energy consumption.
  • NaH : Enhances alkylation rates in DMF, improving yields in alkylation steps.

Solvent and Temperature Control

Parameter Optimal Conditions Impact
Solvent Methylene dichloride (cyclization), DMF (alkylation), methanol (aminolysis) Enhances solubility and reaction kinetics
Temperature 0–40°C (alkylation), 40–80°C (cyclization/aminolysis) Prevents decomposition of intermediates

Scale-Up Techniques

Industrial production employs continuous flow reactors to optimize heat/mass transfer, particularly for exothermic cyclization steps. For example, AlCl₃-mediated reactions benefit from precise temperature control to avoid side reactions. Additionally, supercritical fluid chromatography (SFC) is used for chiral resolution, ensuring enantiomeric purity in pharmaceutical-grade products.

Characterization and Purity Analysis

Analytical Techniques

Purity and structural confirmation rely on:

  • ¹H/¹³C NMR : Identifies dihydroquinolinone protons (δ 2.5–3.5 ppm) and carbonyl groups (δ 170–180 ppm).
  • LC-MS : Quantifies purity (>98%) and detects impurities via C18 columns.
  • HPLC : Validates enantiomeric excess (ee) using chiral columns (e.g., Chiralpak AD-H).

Chromatographic Data

Method Conditions Retention Time Purity
Reverse-phase HPLC C18 column, acetonitrile/water gradient 8.2–9.5 min ≥98%
SFC Chiralpak AD-H, CO₂/ethanol, 35°C, 150 bar 12.3 min (S-enantiomer) >99% ee

Challenges and Limitations

Yield and Byproduct Formation

  • Low yields : Traditional methods suffer from ~20% loss during cyclization due to competing side reactions.
  • Byproducts : Over-alkylation or incomplete reduction generates impurities requiring costly purification.

Stability Issues

The hydrochloride salt is hygroscopic, necessitating refrigeration (2–8°C) and inert storage to prevent degradation. Prolonged exposure to moisture or heat accelerates decomposition.

Comparative Analysis of Synthetic Routes

Method Advantages Disadvantages Yield Sources
Cyclization (resorcinol) Low-cost raw materials, scalable Multi-step, moderate yield 68.7%
Alkylation-reduction Flexible substituent introduction Requires toxic reducing agents 60–75%
One-pot three-component High efficiency, no intermediate purification Limited substrate scope >80%

化学反応の分析

Types of Reactions

3-amino-3,4-dihydroquinolin-2(1H)-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form

生物活性

3-Amino-3,4-dihydroquinolin-2(1H)-one hydrochloride is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and its implications in various therapeutic areas, particularly focusing on its neuroprotective and anticancer effects.

Synthesis

The synthesis of this compound typically involves the regioselective Pd-catalyzed intramolecular cyclization of appropriate precursors. Recent studies have explored various synthetic routes to enhance yield and purity, including the use of Cu(I)-catalyzed reactions which have shown promising results in generating this compound effectively .

Neuroprotective Effects

Recent research has highlighted the dual inhibitory activity of 3-amino-3,4-dihydroquinolin-2(1H)-one derivatives against acetylcholinesterase (AChE) and monoamine oxidases (MAOs), which are critical targets in the treatment of Alzheimer's disease. For instance, a derivative of this compound demonstrated IC50 values of 0.28 µM for AChE and 0.91 µM for MAO-A, indicating potent inhibition . The ability to cross the blood-brain barrier (BBB) further enhances its therapeutic potential in neurodegenerative disorders .

Anticancer Activity

The anticancer properties of this compound have been explored through various studies. Compounds based on this scaffold have shown significant cytotoxic effects against several cancer cell lines. For example, derivatives exhibited potent activity against human colorectal adenocarcinoma (Caco-2) and colon cancer (HCT-116) cell lines, with some compounds inducing over 70% cell death at low concentrations . The mechanism of action appears to involve the induction of apoptosis and inhibition of key signaling pathways involved in cancer progression.

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound acts as an inhibitor for enzymes like AChE and MAOs, which play significant roles in neurotransmitter regulation.
  • Receptor Modulation : It has been reported to bind to sigma receptors, potentially modulating their activity and influencing cellular signaling pathways .

Case Study 1: Neuroprotection in Alzheimer’s Disease

In a study investigating the efficacy of new derivatives based on 3-amino-3,4-dihydroquinolin-2(1H)-one for Alzheimer’s treatment, researchers observed that one compound significantly inhibited AChE with an IC50 value of 0.28 µM. Furthermore, it showed no acute toxicity in vivo even at high doses (2500 mg/kg), suggesting a favorable safety profile for further development .

Case Study 2: Anticancer Activity

Another study focused on derivatives targeting cancer cell lines demonstrated that specific compounds derived from 3-amino-3,4-dihydroquinolin-2(1H)-one exhibited over 70% cytotoxicity against HCT-116 cells at concentrations as low as 10 µM. These findings suggest that modifications to the quinolinone core can enhance anticancer activity .

科学的研究の応用

Medicinal Chemistry

Overview
3-amino-3,4-dihydroquinolin-2(1H)-one hydrochloride serves as a crucial building block in the development of pharmaceutical agents. Its unique structure allows for modifications that enhance biological activity against various diseases.

Therapeutic Potential
Research has indicated that this compound exhibits promising properties as an anti-inflammatory and anticancer agent. For instance, derivatives of this compound have shown significant cytotoxic effects on several cancer cell lines, suggesting its potential use in cancer therapy .

Case Studies
A study demonstrated that certain derivatives of this compound displayed low micromolar inhibition against various cancer cell lines, highlighting its effectiveness in targeting tumor cells . Another investigation focused on its neuroprotective effects, indicating possible applications in neurodegenerative disease treatments.

Organic Synthesis

Role as an Intermediate
In organic synthesis, this compound is utilized as an intermediate for synthesizing more complex organic molecules. Its ability to undergo multiple chemical reactions—such as oxidation and reduction—makes it versatile in creating various derivatives.

Synthetic Routes
The compound can be synthesized through cyclization of 2-aminobenzylamine with ethyl acetoacetate under acidic conditions. This method not only yields the desired product but also allows for further functionalization to create diverse chemical entities.

Biological Studies

Biological Activity
The biological activity of this compound has been the subject of extensive research. The compound has been shown to interact with several molecular targets, leading to various therapeutic effects.

Mechanism of Action
Its mechanism often involves the inhibition of enzyme activity or modulation of receptor signaling pathways. For example, studies have indicated that it may act on sigma receptors, which are implicated in several neurological disorders .

Industrial Applications

Beyond medicinal uses, this compound finds applications in the industrial sector as well. It can be utilized in the development of dyes and pigments due to its stable chemical structure and reactivity.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, a comparative analysis with similar compounds is essential:

CompoundKey FeaturesBiological Activity
Quinolin-2(1H)-oneLacks amino group at the 3-positionLimited activity compared to 3-amino
3-aminoquinolineLacks carbonyl group at the 2-positionModerate antibacterial properties
3,4-dihydroquinolin-2(1H)-oneLacks amino group at the 3-positionReduced neuroactivity

類似化合物との比較

Substituent Position and Functional Group Variations

  • 4-Phenyl-3,4-dihydroquinolin-2(1H)-one Derivatives (CHNQD Series): CHNQD-00603 (CAS: Not provided) features a methoxy group at C3 and hydroxyl at C3. This derivative significantly enhances osteogenic differentiation in bone marrow stromal cells (BMSCs), upregulating Runx2 expression and ALP activity compared to the parent core . CHNQD-00608 substitutes N1 with a 3-methoxybenzyl group, C3 with methoxy, and C4 with hydroxyl.
  • 7-(3-Chloro-2-hydroxypropoxy)-3,4-dihydroquinolin-2(1H)-one: A precursor to the β-blocker carteolol hydrochloride (CAS: 51781-21-6), this compound introduces a chlorohydrin side chain, enabling β-adrenergic receptor antagonism. Its synthesis involves nucleophilic substitution with tert-butylamine, highlighting the role of alkoxy groups in modulating cardiovascular activity .
  • 3-Hydroxy-3,4-dihydroquinolin-2(1H)-one: Used as a head group in TRPV1 antagonists (e.g., B11ac), this derivative shows RMSD values <0.4 Å relative to reference structures, indicating conserved binding orientations critical for ion channel modulation .

Amino-Modified Derivatives

  • Dihydroquinolinones (DQN1-13): These compounds bear morpholine, piperazine, or diethylamine groups linked to the core. For example, DQN1 (morpholine-substituted) exhibits acetylcholinesterase inhibition, demonstrating how basic amine motifs enhance interaction with enzyme active sites .
  • This compound is 97% pure and used in kinase inhibition studies .

Halogenated and Heterocyclic Variants

  • 5-(3-tert-Butylamino-2-hydroxypropoxy)-3,4-dihydroquinolin-2(1H)-one Hydrochloride: A carteolol intermediate (CAS: 51781-21-6), this derivative’s bulky tert-butyl group improves metabolic stability, a key factor in its prolonged β-blocking action .
  • 7-Fluoro-3,4-dihydroquinolin-2(1H)-one (CAS: 4590-52-7): Fluorination at C7 increases lipophilicity and bioavailability, commonly exploited in CNS-targeting drugs .

Key Reaction Data

Reaction Type Yield (%) Conditions Reference
Nitro Reduction (Pd/C) 72.9 H₂, ethanol, 48 h
Thiophene Coupling 43.7–56 Ethanol, RT, thioimidate reagent
Alkylation (Chloroiodopropane) 59–77 DMF, NaH, 60 °C

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-amino-3,4-dihydroquinolin-2(1H)-one hydrochloride derivatives?

  • Methodological Answer : The synthesis typically involves alkylation of precursor compounds (e.g., 7-nitro-3,4-dihydroquinolin-2(1H)-one) with chloroalkylamine hydrochlorides (e.g., 9–13) in DMF using K₂CO₃ as a base. Subsequent reduction of nitro groups with Pd/C under H₂ or Raney nickel with hydrazine yields aniline intermediates (20–25). Coupling these amines with thiophene-2-carbimidothioate hydroiodide in ethanol at room temperature produces target compounds (26–31) . For analogs with extended side chains, nucleophilic displacement of chloride intermediates (e.g., 36) with amines (e.g., dimethylamine) under catalytic KI is employed .

Q. How are intermediates and final products characterized in the synthesis of this compound?

  • Methodological Answer : Characterization relies on analytical techniques such as ¹H/¹³C NMR , LC-MS , and HPLC purity analysis . For example, reduction steps (e.g., nitro to amine) are monitored via TLC or HPLC, while final compounds are purified using flash chromatography (e.g., Biotage systems) . Chiral separations (e.g., for enantiomers like (S)-35) use supercritical fluid chromatography (SFC) with chiral columns .

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Methodological Answer : Key precautions include:

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and eye protection to avoid skin/eye contact.
  • Ventilation : Use fume hoods to prevent inhalation of dust or vapors.
  • Emergency Measures : Immediate flushing with water for eye/skin exposure (15+ minutes) and medical consultation for persistent symptoms .
  • Storage : Refrigeration in sealed, dry containers to prevent degradation .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents at the 8-position) influence biological activity in dihydroquinolinone derivatives?

  • Methodological Answer : Substituents like 8-fluoro groups can reduce potency due to steric hindrance. For example, compound 31 (8-fluoro) showed 6x lower nNOS inhibition (IC₅₀ = 3.36 μM) compared to unsubstituted 26 (IC₅₀ = 0.58 μM). This suggests substituents restrict side-chain flexibility, hindering optimal binding. To mitigate this, researchers may introduce flexible linkers (e.g., 3-carbon chains) or optimize substituent positioning via molecular docking studies .

Q. What strategies resolve contradictions in structure-activity relationship (SAR) data for this compound class?

  • Methodological Answer : Contradictions (e.g., unexpected potency drops) are addressed through:

  • Conformational Analysis : Molecular dynamics simulations to assess side-chain flexibility.
  • Comparative SAR : Testing analogs with varied substituents (e.g., dimethylamine vs. pyrrolidine in compounds 37 and 38 ) .
  • Binding Assays : Radioligand displacement or enzyme inhibition assays to validate target engagement .

Q. How are enantiomers of dihydroquinolinone derivatives separated and evaluated for selectivity?

  • Methodological Answer : Chiral resolution uses SFC with chiral columns (e.g., Chiralpak AD-H). For example, compound (S)-35 was isolated with >99% enantiomeric excess (ee) and showed superior nNOS selectivity over eNOS/iNOS. Biological evaluation includes:

  • In Vitro : Selectivity assays against related enzymes.
  • In Vivo : Efficacy testing in rodent pain models (e.g., oral dosing in neuropathic pain) .

Q. What methodologies validate the pharmacological efficacy of this compound in preclinical models?

  • Methodological Answer : Efficacy is validated via:

  • In Vivo Models : Rat neuropathic pain models (e.g., chronic constriction injury) with oral or intravenous dosing.
  • Pharmacokinetics (PK) : Plasma half-life (t₁/₂), bioavailability, and brain penetration assessed via LC-MS/MS.
  • Safety Profiling : Acute toxicity studies (LD₅₀) and histopathology .

Q. How are synthetic yields optimized for scale-up in medicinal chemistry programs?

  • Methodological Answer : Key optimizations include:

  • Solvent Selection : DMF for alkylation efficiency vs. ethanol for coupling reactions.
  • Catalyst Screening : Raney nickel vs. Pd/C for nitro reductions, balancing cost and yield.
  • Automation : Continuous flow reactors for intermediates like 36 to improve reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-amino-3,4-dihydroquinolin-2(1H)-one hydrochloride
Reactant of Route 2
Reactant of Route 2
3-amino-3,4-dihydroquinolin-2(1H)-one hydrochloride

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。